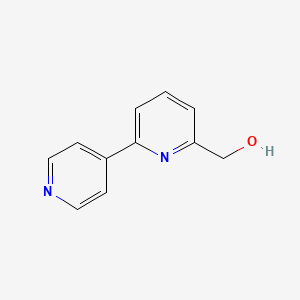
4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile
Vue d'ensemble
Description
“4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile” is a compound that has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . It has been shown to inhibit iodothyronine 5’-deiodinase, the enzyme responsible for the 5’-deiodination of thyroxine in human liver cells .
Synthesis Analysis
The synthesis of pyrimidine-5-carbonitrile derivatives involves a series of chemical reactions. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The synthesis of such heterocyclic systems is often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of “4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile” can be represented by the formula C6H6N4 . The compound has a molecular weight of 134.14 .Chemical Reactions Analysis
The chemical reactions involving “4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile” are complex and involve multiple steps. For example, the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile” include a melting point of approximately 230–232 °C . The IR spectrum of the compound shows bands at 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C) .Applications De Recherche Scientifique
Medicinal Perspectives of Pyrimidine Derivatives
Pyrimidine derivatives have been extensively studied for their therapeutic potential, particularly in the treatment of Alzheimer's disease. The structural activity relationship (SAR) studies of pyrimidine derivatives highlight their non-toxic nature and synthetic feasibility, making them attractive for drug development. These compounds have been investigated for their ability to modulate neurological disorders, with a focus on minimizing adverse effects associated with anti-Alzheimer's agents (Das et al., 2021).
Anti-inflammatory Applications
Pyrimidine derivatives are known for their broad pharmacological effects, including anti-inflammatory properties. Recent syntheses and SAR studies of these compounds have elucidated their mechanisms of action, particularly their inhibitory effects on key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. This body of work provides a foundation for the development of new anti-inflammatory agents based on the pyrimidine scaffold (Rashid et al., 2021).
Applications in Cancer Research
The anticancer potential of pyrimidine-based compounds has been a significant focus of research, with numerous studies and patents highlighting their effectiveness against various cancer types. These compounds act through diverse mechanisms, suggesting their ability to target different enzymes, receptors, and pathways involved in cancer progression. This research indicates a promising avenue for developing new anticancer drugs leveraging the pyrimidine core (Kaur et al., 2014).
Enzymatic and Genetic Studies
Beyond their direct pharmacological applications, pyrimidine derivatives have been instrumental in enzymatic and genetic studies. For instance, the exploration of ectoine biosynthesis in halotolerant microorganisms has shed light on the genetic and enzymatic pathways that enable these organisms to thrive in high-salinity environments. This research has potential implications for biotechnology and synthetic biology applications, where pyrimidine derivatives could play a role in the development of stress-resistant microbial strains (Reshetnikov et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
4-amino-6-methyl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-3-4(2-7)5(8)10-6(11)9-3/h1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEDRVBBYBMMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=S)N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1404540.png)
![11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester](/img/structure/B1404541.png)
![(7R,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1404542.png)
![cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid](/img/structure/B1404543.png)
![2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid](/img/structure/B1404545.png)
![tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1404546.png)


![1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine](/img/structure/B1404550.png)
![1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione](/img/structure/B1404551.png)
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B1404556.png)
![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B1404557.png)

![Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1404563.png)